molecular formula C17H29NO3S B6483522 2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 1246822-90-1

2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B6483522
CAS No.: 1246822-90-1
M. Wt: 327.5 g/mol
InChI Key: JDOCPCIXHYTJEL-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an ethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring, along with a bulky 2,4,4-trimethylpentan-2-yl substituent. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonation of 2-ethoxy-5-methylbenzene, followed by the introduction of the 2,4,4-trimethylpentan-2-yl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the sulfonamide group by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for biological assays, potentially as a ligand or inhibitor in enzyme studies.

    Medicine: Its potential pharmacological properties are of interest in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the development of specialty chemicals, including surfactants, detergents, and other industrial products.

Mechanism of Action

The mechanism by which 2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic functions, altering cellular processes, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide lies in its specific combination of functional groups and bulky substituents, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3S/c1-8-21-14-10-9-13(2)11-15(14)22(19,20)18-17(6,7)12-16(3,4)5/h9-11,18H,8,12H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOCPCIXHYTJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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